2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide

Description

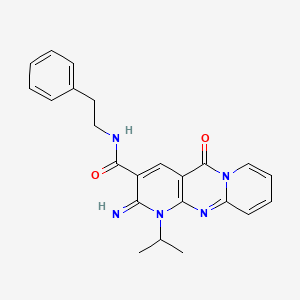

This compound features a polycyclic triaza-anthracene core system, with a 1,9,10a-triaza-anthracene backbone. Key structural elements include:

- Isopropyl substituent at position 1, enhancing steric bulk and lipophilicity.

- Phenethyl-amide at position 3, providing hydrophobic interactions and aromatic stacking capabilities.

Properties

IUPAC Name |

6-imino-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-15(2)28-20(24)17(22(29)25-12-11-16-8-4-3-5-9-16)14-18-21(28)26-19-10-6-7-13-27(19)23(18)30/h3-10,13-15,24H,11-12H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULGYCXYCGEVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a derivative of triaza-anthracene that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an imino group, a triaza ring system, and a phenethyl moiety. The molecular formula is with a molecular weight of approximately 328.38 g/mol. Its structural attributes are believed to contribute to its biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triaza-anthracene have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that these compounds can target specific signaling pathways involved in tumor progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 12.5 | Apoptosis |

| Study 2 | HeLa | 8.0 | Cell Cycle Arrest |

| Study 3 | A549 | 15.0 | Inhibition of Metastasis |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds related to the triaza-anthracene structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

- Radical Scavenging Activity : Similar compounds have demonstrated antioxidant properties that protect cells from oxidative damage.

Case Studies

Several studies have highlighted the efficacy of triaza-anthracene derivatives in preclinical models:

- Study on Cancer Cell Lines : A study evaluating the effects on MCF-7 breast cancer cells found that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.

- Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene derivatives exhibit promising anticancer properties. They may function by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For instance, triazole derivatives have shown efficacy against various cancer types by disrupting cellular signaling pathways .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary studies suggest that it inhibits the growth of several bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence that triaza-anthracene derivatives can provide neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science Applications

Fluorescent Sensors

Due to its unique electronic properties, 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene has potential applications as a fluorescent sensor for detecting metal ions. The compound can be incorporated into polymer matrices or sol-gel systems to create sensors with high sensitivity and selectivity for specific ions .

Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in organic photovoltaic devices. Research is ongoing to optimize its performance in solar cells by enhancing charge transport properties and stability under operational conditions .

Environmental Applications

Pollutant Detection

The compound can be used in environmental monitoring for detecting pollutants in water sources. Its fluorescent properties allow for the development of sensitive detection methods for heavy metals and organic contaminants through fluorescence spectroscopy techniques .

Bioremediation

Research suggests that derivatives of this compound may enhance the bioremediation processes by acting as electron shuttles in microbial degradation pathways. This application is particularly relevant in the treatment of contaminated soils and water bodies where microbial activity is crucial for pollutant breakdown .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a related triaza-anthracene derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In another research project, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at low micromolar concentrations, suggesting potential for therapeutic applications.

Comparison with Similar Compounds

Core Structure Variations

Triaza-anthracene vs. Dipyridopyrimidine Systems

- Target Compound: The triaza-anthracene core (1,9,10a-triaza-anthracene) distinguishes it from analogs like N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (), which features a dipyridopyrimidine scaffold. The triaza-anthracene system may confer unique electronic properties due to nitrogen placement, affecting binding affinity and solubility .

- Implications: Dipyridopyrimidine systems (e.g., ) often exhibit planar aromaticity, whereas triaza-anthracene derivatives may adopt non-planar conformations due to steric hindrance from substituents like isopropyl.

Substituent Analysis

Position 1 Substituents

Position 3 Functional Groups

Physicochemical and Pharmacokinetic Implications

Functional Group Synergies

- Imino-Oxo Tautomerism: Present in all three compounds, this feature may stabilize binding via keto-enol transitions or intramolecular hydrogen bonds.

- Amide vs. Ester : The amide in the target compound and analog provides metabolic stability compared to the ester in , which may undergo faster hydrolysis in vivo .

Q & A

Q. What are the recommended synthetic routes for 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide?

The synthesis typically involves a multi-step process:

Anthracene Core Construction : Cyclization reactions using precursors like substituted anthracene derivatives to form the triaza-anthracene backbone .

Functional Group Introduction : Nucleophilic substitution or coupling reactions to attach the phenethyl-amide group and isopropyl substituent. For example, the morpholinyl group in analogous compounds is introduced via alkylation or Mitsunobu reactions .

Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature (reflux conditions), and catalysts (e.g., Pd for coupling reactions). Continuous flow synthesis may enhance scalability .

Q. How should researchers characterize the structural and electronic properties of this compound?

Recommended methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., imino group tautomerism) .

- X-ray Crystallography : To resolve the fused triaza-anthracene framework and confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~530–550 g/mol range based on analogs) .

- Computational Modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antiviral/Cytotoxicity Assays : Use cell-based models (e.g., Vero or HEK293 cells) to evaluate EC₅₀ and CC₅₀ values, focusing on viral replication inhibition .

- Enzyme Inhibition Studies : Target enzymes like kinases or proteases linked to disease pathways. Fluorescence polarization assays can quantify binding affinity .

- Microbial Growth Inhibition : Broth microdilution assays against Gram-positive/negative bacteria or fungi (e.g., Candida albicans) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the hydrolysis stability of the amide bond?

- Condition-Dependent Reactivity : Perform kinetic studies under varying pH (e.g., acidic vs. basic buffers) and temperatures. LC-MS can track hydrolysis products .

- Protective Strategies : Compare stability with Boc-protected amides or PEGylated derivatives to mitigate premature degradation .

- Computational Insights : MD simulations to model solvent accessibility and hydrogen bonding networks affecting bond lability .

Q. What experimental designs address discrepancies in synthetic yield across different laboratories?

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent purity, catalyst loading, or moisture levels) .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and optimize reaction timelines .

- Cross-Lab Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to identify environmental biases .

Q. How can researchers investigate target interactions at the molecular level?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized enzymes/receptors (e.g., KD values for kinase inhibition) .

- Fluorescence Quenching : Titration experiments to determine binding constants and stoichiometry using tryptophan residues as intrinsic probes .

- Cryo-EM/X-ray Co-crystallography : Resolve binding modes of the compound with therapeutic targets (e.g., viral polymerases) .

Q. What strategies enable comparative studies with structural analogs?

- Analog Synthesis : Modify substituents (e.g., replace phenethyl-amide with benzodioxole groups) to assess structure-activity relationships (SAR) .

- Activity Cliffs Analysis : Compare IC₅₀ values against analogs with minor structural changes (see table below) .

| Analog | Key Structural Difference | Reported Activity |

|---|---|---|

| 10-Oxoacridine Derivative | Lacks morpholinyl substitution | Lower solubility, moderate antiviral |

| Anthraquinone Derivative | No triaza-anthracene core | Strong dye properties, inactive |

| Morpholine-containing Compound | Missing fused aromatic system | Improved pharmacokinetics |

Q. Methodological Notes

- Contradiction Resolution : Conflicting biological data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal assays (e.g., SPR vs. cellular thermal shift assays) .

- Advanced Characterization : Synchrotron-based XAS (X-ray Absorption Spectroscopy) can probe metal-binding capabilities if the compound interacts with metalloenzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.